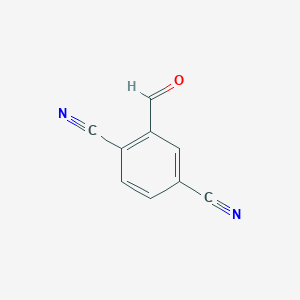
2-Formylterephthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formylbenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C9H4N2O It is characterized by the presence of a formyl group (-CHO) and two cyano groups (-CN) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylbenzene-1,4-dicarbonitrile typically involves the formylation of benzene-1,4-dicarbonitrile. One common method is the Vilsmeier-Haack reaction, where benzene-1,4-dicarbonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production methods for 2-Formylbenzene-1,4-dicarbonitrile are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
2-Formylbenzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The cyano groups can be reduced to amine groups.
Substitution: The formyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Various nucleophiles, such as amines or alcohols, can react under acidic or basic conditions.
Major Products
Oxidation: 2-Carboxybenzene-1,4-dicarbonitrile.
Reduction: 2-Formylbenzene-1,4-diamine.
Substitution: Depending on the nucleophile, products can include 2-alkoxybenzene-1,4-dicarbonitrile or 2-amino-benzene-1,4-dicarbonitrile.
科学的研究の応用
2-Formylbenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and cyano groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Formylbenzene-1,4-dicarbonitrile depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the formyl and cyano groups act as electrophilic centers, attracting nucleophiles. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Formylbenzene-1,3-dicarbonitrile
- 4-Formylbenzenesulfonyl chloride
- 2-(3-Formylphenyl)acetonitrile
Uniqueness
2-Formylbenzene-1,4-dicarbonitrile is unique due to the specific positioning of the formyl and cyano groups on the benzene ring, which influences its reactivity and potential applications. Compared to its isomers, such as 2-Formylbenzene-1,3-dicarbonitrile, the 1,4-isomer may exhibit different chemical and physical properties, making it suitable for specific applications.
特性
CAS番号 |
164932-42-7 |
|---|---|
分子式 |
C9H4N2O |
分子量 |
156.14 g/mol |
IUPAC名 |
2-formylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,6H |
InChIキー |
IJRZHESCEKKNGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
正規SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
同義語 |
1,4-Benzenedicarbonitrile, 2-formyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















